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molecular formula C10H10N2O3 B8366691 3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester

3-Amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester

Cat. No. B8366691
M. Wt: 206.20 g/mol
InChI Key: FYQMMMXETMGNCZ-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 3-amino-5-(3-hydroxy-prop-1-ynyl)-pyridine-2-carboxylic acid methyl ester (297 mg, 1.44 mmol) in THF (10 ml) was added 1N lithium hydroxide and the mixture was vigorously stirred at room temperature for 4.5 h. To the mixture was added 4N HCl (0.47 ml, 1.87 mmol), after dilution with toluene the solvent was evaporated, the residue was suspended in toluene and evaporated (twice). The residue was suspended in TBME/hexane, filtered and the solid dried under reduced pressure at 50° C. to provide the title compound together with lithium chloride as a brown solid. The mixture was used for coupling reactions without further purification.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[CH:9][C:8]([C:12]#[C:13][CH2:14][OH:15])=[CH:7][N:6]=1)=[O:4].[OH-].[Li+:17].[ClH:18]>C1COCC1>[NH2:11][C:10]1[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[C:8]([C:12]#[C:13][CH2:14][OH:15])[CH:9]=1.[Cl-:18].[Li+:17] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1N)C#CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at room temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after dilution with toluene the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
evaporated (twice)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C#CCO)C(=O)O
Name
Type
product
Smiles
[Cl-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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